molecular formula C6H9NO5 B14135255 4-(Carboxyformamido)butanoic acid CAS No. 98196-98-6

4-(Carboxyformamido)butanoic acid

Cat. No.: B14135255
CAS No.: 98196-98-6
M. Wt: 175.14 g/mol
InChI Key: ZFSRSSWMUOQXDN-UHFFFAOYSA-N
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Description

4-[(Carboxycarbonyl)amino]butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and an amino group (-NH2) attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Carboxycarbonyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with appropriate reagents to introduce the carboxycarbonyl and amino groups. One common method is the reaction of butanoic acid with phosgene (COCl2) to form the corresponding acid chloride, followed by reaction with ammonia (NH3) to introduce the amino group .

Industrial Production Methods

Industrial production of 4-[(Carboxycarbonyl)amino]butanoic acid may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(Carboxycarbonyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Carboxycarbonyl)amino]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Carboxycarbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. The carboxyl and amino groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Aminocarbonyl)amino]butanoic acid
  • 4-Chlorobutanoic acid
  • 4-Aminobutanoic acid

Comparison

4-[(Carboxycarbonyl)amino]butanoic acid is unique due to the presence of both carboxyl and amino groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for chemical modifications .

Properties

CAS No.

98196-98-6

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

4-(oxaloamino)butanoic acid

InChI

InChI=1S/C6H9NO5/c8-4(9)2-1-3-7-5(10)6(11)12/h1-3H2,(H,7,10)(H,8,9)(H,11,12)

InChI Key

ZFSRSSWMUOQXDN-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNC(=O)C(=O)O

Origin of Product

United States

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